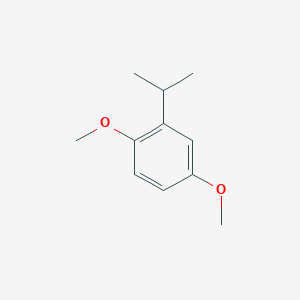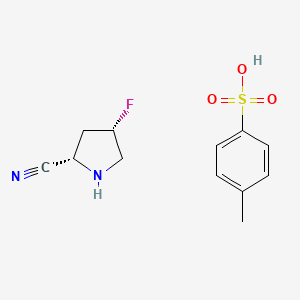
N-cyclopropylprolinamide
Descripción general
Descripción
N-cyclopropylprolinamide: is a compound derived from proline, an amino acid, and features a cyclopropyl group attached to the nitrogen atom of the prolinamide structure
Mecanismo De Acción
Target of Action
N-Cyclopropyl-l-prolinamide, also known as N-cyclopropylprolinamide, is primarily used as an organocatalyst . It is designed to interact with specific biochemical reactions, promoting high stereoselectivity in the cross-aldol reaction .
Mode of Action
N-Cyclopropyl-l-prolinamide interacts with its targets by promoting high stereoselectivity in the cross-aldol reaction . This compound performs best with a smallest carbocyclic ring, and the anti-aldol products could be obtained with up to 99:1 anti/syn and 99% ee .
Biochemical Pathways
The primary biochemical pathway affected by N-Cyclopropyl-l-prolinamide is the aldol reaction . This compound enhances the enantioselectivity in m-xylene at low temperature . The carbocyclic ring of N-cyclopropyl-l-prolinamide plays a significant role in the formation of the aldol products .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its physical form, which is a pale-yellow to yellow-brown solid .
Result of Action
The result of N-Cyclopropyl-l-prolinamide’s action is the formation of anti-aldol products with high stereoselectivity . The compound can be efficiently used in large-scale reactions with the enantioselectivity being maintained at the same level .
Action Environment
The action of N-Cyclopropyl-l-prolinamide is influenced by environmental factors such as temperature . The compound’s enantioselectivity is enhanced in m-xylene at low temperature . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Análisis Bioquímico
Biochemical Properties
N-cyclopropyl-l-prolinamide has been shown to interact with enzymes and other biomolecules in biochemical reactions . Specifically, it has been found to perform best with a smallest carbocyclic ring in the cross-aldol reaction . The nature of these interactions is such that the carbocyclic ring plays a significant role in the formation of the aldol products .
Molecular Mechanism
The molecular mechanism of N-cyclopropyl-l-prolinamide involves its interaction with enzymes in the cross-aldol reaction . It has been found to perform best with a smallest carbocyclic ring, leading to the formation of anti-aldol products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-cyclopropylprolinamide can be synthesized through the reaction of cyclopropylamine with proline derivatives. One common method involves the use of cyclopropylboronic acid in the presence of copper(II) acetate, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate under an air atmosphere . This reaction typically occurs in dichloroethane and yields the desired this compound in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclopropylprolinamide undergoes various chemical reactions, including:
Oxidation: The cyclopropyl group can be susceptible to oxidation, leading to the formation of hydroxylated metabolites.
Aldol Reactions: this compound has been shown to promote high stereoselectivity in cross-aldol reactions, yielding anti-aldol products with high enantioselectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Organocuprates and other nucleophiles are commonly employed.
Aldol Reactions: Acetic acid as a co-catalyst in m-xylene at low temperatures (e.g., -20°C) is often used.
Major Products:
Oxidation: Hydroxylated derivatives.
Substitution: Various substituted prolinamide derivatives.
Aldol Reactions: Anti-aldol products with high enantioselectivity.
Aplicaciones Científicas De Investigación
N-cyclopropylprolinamide has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to be used in the design of novel bioactive molecules.
Industry: The compound’s catalytic properties can be leveraged in large-scale chemical synthesis processes.
Comparación Con Compuestos Similares
N-cycloalkylprolinamides: These compounds, derived from various cycloalkylamines, share similar catalytic properties but differ in the size and nature of the cycloalkyl group.
Prolinamide Derivatives: These compounds lack the cyclopropyl group but can still function as organocatalysts in various reactions.
Uniqueness: N-cyclopropylprolinamide stands out due to its small carbocyclic ring, which plays a significant role in enhancing the stereoselectivity and efficiency of the reactions it catalyzes. This makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
(2S)-N-cyclopropylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(10-6-3-4-6)7-2-1-5-9-7/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWHDEBHSXGQHY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264115 | |
| Record name | (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477575-60-3 | |
| Record name | (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477575-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B3180896.png)




![Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene](/img/structure/B3180950.png)




